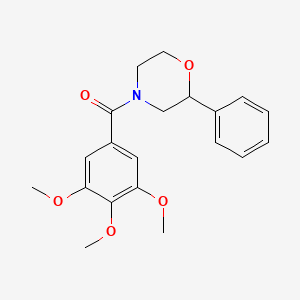

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone” is a compound that has been studied for its potential biological activities . It is a part of a class of compounds known as Colchicine binding site inhibitors (CBSIs), which have shown great potential in developing new generations of antimitotic drugs . The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical component present in many CBSIs, playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .

Molecular Structure Analysis

The molecular structure of “this compound” has been studied using X-ray crystallography . The X-ray crystal structure of 13f, an analogue of VERU-111, in complex with tubulin confirms its direct binding to the colchicine site .Aplicaciones Científicas De Investigación

Antitumor Activity

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to the chemical structure of interest, has been shown to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia HL-60 cells. Its cytotoxicity was notable across various tumor cell lines, with nanomolar IC50 values. This activity is attributed to its binding to the colchicine site, interfering with microtubule polymerization, indicating promising anticancer therapeutic potential.

Pharmacokinetics and Metabolism

Another study on I-387, an analogue with antitubulin action, explored its pharmacokinetics and metabolism in various species. This compound showed potential antitumor activity with less neurotoxicity compared to traditional chemotherapeutic agents, highlighting the importance of such molecules in cancer treatment with reduced side effects.

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been shown to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting . For instance, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Biochemical Pathways

Tmp-bearing compounds have been associated with anti-cancer effects by effectively inhibiting several targets and their associated pathways .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects .

Direcciones Futuras

The future directions for the study of “(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone” could involve further exploration of its potential as an antimitotic drug . Additionally, the development of more potent analogues, such as VERU-111 analogue 13f, could be a promising direction for future research .

Propiedades

IUPAC Name |

(2-phenylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-11-15(12-17(24-2)19(16)25-3)20(22)21-9-10-26-18(13-21)14-7-5-4-6-8-14/h4-8,11-12,18H,9-10,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUATQYCRJSESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2414780.png)

![Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate](/img/structure/B2414781.png)

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2414786.png)

![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)